molecular formula C15H13ClO2 B8536462 beta-(2'-Chloro-4-biphenylyl)propionic acid

beta-(2'-Chloro-4-biphenylyl)propionic acid

Cat. No. B8536462
M. Wt: 260.71 g/mol
InChI Key: WROMQWDAARAOMP-UHFFFAOYSA-N
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Patent
US03966801

Procedure details

A suspension of 100 g of p-(2-chlorophenyl)cinnamic acid in 1 l. of 95% ethanol is hydrogenated at atmospheric pressure using platinum oxide catalyst (1 g). The uptake of hydrogen ceases when approximately 9-10 l. of hydrogen is consumed. The catalyst is then filtered off and the reaction evaporated to dryness to give β-(2'-chloro-4-biphenylyl)propionic acid.
Name
p-(2-chlorophenyl)cinnamic acid
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1.[H][H]>[Pt]=O.C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:18]=[CH:17][C:11]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
p-(2-chlorophenyl)cinnamic acid
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of hydrogen is consumed
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
CUSTOM
Type
CUSTOM
Details
the reaction evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.